molecular formula C15H12N4O4S B13994062 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid CAS No. 6939-77-1

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid

Cat. No.: B13994062
CAS No.: 6939-77-1
M. Wt: 344.3 g/mol
InChI Key: FKYBQDDRDKWCFC-UHFFFAOYSA-N
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Description

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid is a complex organic compound featuring a carboxyphenyl group linked to an iminocarbamothioyl group and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid typically involves the reaction of 2-aminobenzoic acid with thiocarbamoyl chloride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Carboxyphenyl)amino]-6-formylnicotinic acid
  • 2-[(2-Carboxyphenyl)amino]-benzoic acid
  • 2-[(2-Carboxyphenyl)azo]-benzoic acid

Uniqueness

2-[2-[(2-Carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the iminocarbamothioyl and hydrazinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

6939-77-1

Molecular Formula

C15H12N4O4S

Molecular Weight

344.3 g/mol

IUPAC Name

2-[2-[(2-carboxyphenyl)iminocarbamothioyl]hydrazinyl]benzoic acid

InChI

InChI=1S/C15H12N4O4S/c20-13(21)9-5-1-3-7-11(9)16-18-15(24)19-17-12-8-4-2-6-10(12)14(22)23/h1-8,16H,(H,18,24)(H,20,21)(H,22,23)

InChI Key

FKYBQDDRDKWCFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NNC(=S)N=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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